molecular formula C18H16N4S B5731034 3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carbonitrile

3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carbonitrile

Cat. No.: B5731034
M. Wt: 320.4 g/mol
InChI Key: QEHRDECUCAIXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carbonitrile is a complex organic compound that belongs to the class of thienonaphthyridines. This compound is characterized by its unique structure, which includes a thieno ring fused with a naphthyridine ring, and an amino group at the 3-position. The presence of a benzyl group at the 6-position and a carbonitrile group at the 2-position further adds to its structural complexity. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzyl-substituted precursor, the reaction may proceed through a series of steps involving nitrile formation, cyclization, and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: This compound shares a similar thieno ring structure but differs in the substitution pattern and functional groups.

    Benzyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate: Another related compound with a methyl group instead of a benzyl group.

Uniqueness

3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of both an amino group and a carbonitrile group

Properties

IUPAC Name

3-amino-6-benzyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S/c19-9-16-17(20)14-8-13-11-22(10-12-4-2-1-3-5-12)7-6-15(13)21-18(14)23-16/h1-5,8H,6-7,10-11,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHRDECUCAIXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC3=C(N=C21)SC(=C3N)C#N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.